molecular formula C14H10N2OS B12891988 N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine CAS No. 37853-21-7

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine

Katalognummer: B12891988
CAS-Nummer: 37853-21-7
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: MCXFSKUTQLANCS-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine is a complex organic compound that features a combination of phenyl, thienyl, and isoxazole groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenylmethylene precursor with a thienyl-substituted isoxazole. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Thienyl)imidazo[4,5-f][1,10]-phenanthroline: Similar in structure but with an imidazo-phenanthroline core.

    2-(2-Thienyl)hydroquinolines: Contains a thienyl group but differs in the core structure.

    2,7-Dithiahydroacridines: Features thienyl groups but with a different core.

Uniqueness

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine is unique due to its combination of phenyl, thienyl, and isoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

37853-21-7

Molekularformel

C14H10N2OS

Molekulargewicht

254.31 g/mol

IUPAC-Name

(E)-1-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+

InChI-Schlüssel

MCXFSKUTQLANCS-XNTDXEJSSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/C2=CC(=NO2)C3=CC=CS3

Kanonische SMILES

C1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.